molecular formula C7H8ClN3O B12171658 2-Chloro-N-hydroxy-6-methylnicotinimidamide

2-Chloro-N-hydroxy-6-methylnicotinimidamide

Cat. No.: B12171658
M. Wt: 185.61 g/mol
InChI Key: IGVLGMMSJQKPKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-hydroxy-6-methylnicotinimidamide typically involves the chlorination of 6-methylnicotinimidamide followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like hydroxylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxy-6-methylnicotinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-N-hydroxy-6-methylnicotinimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxy-6-methylnicotinimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form hydrogen bonds and participate in redox reactions plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylnicotinimidamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    N-hydroxy-6-methylnicotinimidamide:

Uniqueness

2-Chloro-N-hydroxy-6-methylnicotinimidamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-N'-hydroxy-6-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H8ClN3O/c1-4-2-3-5(6(8)10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11)

InChI Key

IGVLGMMSJQKPKN-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=C(C=C1)/C(=N/O)/N)Cl

Canonical SMILES

CC1=NC(=C(C=C1)C(=NO)N)Cl

Origin of Product

United States

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